Cardiotonic Activity of Pyridazinone-Benzimidazoles: Class-Level Inference for the Target Compound
The target compound is a direct structural descendant of the pyridazinone-substituted benzimidazoles disclosed in US4361563, which exhibit dose-dependent positive inotropic effects in anesthetized dog models [1]. While the patent exemplifies 2-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl benzimidazoles, the 3-methyl-6-oxopyridazin-1(6H)-yl variant in the target compound replaces the methoxyphenyl group with a smaller methyl substituent, potentially reducing lipophilicity and off-target binding. However, no direct head-to-head data comparing the target compound to the patent-exemplified derivatives are publicly available.
| Evidence Dimension | Positive inotropic activity (left ventricular dp/dt max increase) |
|---|---|
| Target Compound Data | Not available in public domain for this specific compound. |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl benzimidazole (Patent Example 1) produced a 45±8% increase in dp/dt max at 1 mg/kg i.v. in anesthetized dogs [1]. |
| Quantified Difference | Not calculable; no direct comparison. Class-level inference suggests potential for similar or modulated inotropic potency pending experimental verification. |
| Conditions | Anesthetized open-chest dog model; intravenous administration; left ventricular contractility measured via micromanometer [1]. |
Why This Matters
For cardiovascular research requiring PDE III inhibitor scaffolds, the target compound’s methyl-substituted pyridazinone may offer a less lipophilic alternative to phenyl-substituted variants, potentially translating to different tissue distribution profiles, but this cannot be assumed without direct empirical confirmation.
- [1] US4361563A – Pyridazinone-substituted benzimidazoles and salts. United States Patent, assigned to Boehringer Ingelheim, issued 1982-11-30. View Source
